![molecular formula C18H12N4O3S2 B2415899 (Z)-N-(5-((1H-苯并[d]咪唑-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-2-羟基苯甲酰胺 CAS No. 881818-43-5](/img/structure/B2415899.png)

(Z)-N-(5-((1H-苯并[d]咪唑-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-2-羟基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

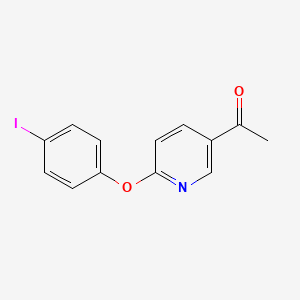

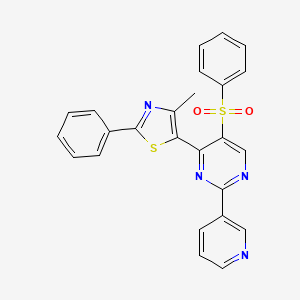

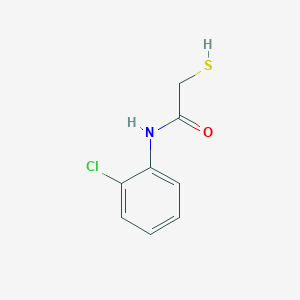

“(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method involving an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones can be obtained .

Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Chemical Reactions Analysis

The formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis of compounds containing a benzimidazole moiety . The reaction conditions can be adjusted to obtain different products .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

科学研究应用

Antitumor and Anticancer Properties

The compound has shown promise as an antitumor and anticancer agent. Several derivatives based on its structure have been synthesized and evaluated for their inhibitory activities against various cancer cell lines. Notable findings include:

- In Vitro Antitumor Assay :

Microtubule Inhibition

The compound has been investigated for its effects on microtubule assembly, a critical process in cell division. Notably:

- Tubulin Polymerization Assay :

Hybrid Scaffold for Cytotoxicity

A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold (which includes our compound) were screened against a panel of NCI-60 human cancer cell lines. One derivative stood out:

作用机制

Target of Action

Compounds with similar structures, such as those containing the benzimidazole core, have been found to inhibit microtubule assembly formation

Mode of Action

Based on the potential target mentioned above, it could be hypothesized that the compound might interfere with the polymerization of tubulin, a protein that forms microtubules, thereby inhibiting cell division and growth .

Biochemical Pathways

The compound may affect the pathways related to cell division and growth, given its potential role in inhibiting microtubule assembly . Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Result of Action

If the compound does indeed inhibit microtubule assembly, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

属性

IUPAC Name |

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S2/c23-13-8-4-1-5-10(13)16(24)21-22-17(25)14(27-18(22)26)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,23,25H,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNKGLINNPLHCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)

![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)